N'-Amino-4-bromobenzene-1-carboximidamide

Catalog No.
S13825816
CAS No.
M.F
C7H8BrN3
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Amino-4-bromobenzene-1-carboximidamide

Product Name

N'-Amino-4-bromobenzene-1-carboximidamide

IUPAC Name

N'-amino-4-bromobenzenecarboximidamide

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C7H8BrN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11)

InChI Key

RKAGENKLBRKGBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NN)N)Br

Isomeric SMILES

C1=CC(=CC=C1/C(=N/N)/N)Br

N'-Amino-4-bromobenzene-1-carboximidamide is an organic compound characterized by its distinct molecular structure, which includes a bromobenzene moiety and a carboximidamide functional group. This compound is part of the broader category of carboximidamides, known for their diverse applications in medicinal chemistry. Its molecular formula is C7H8BrN3, and it features a bromine atom attached to a phenyl ring, along with an amino group and a carboximidamide group that contribute to its reactivity and biological activity.

, including:

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
  • Condensation Reactions: The carboximidamide group can participate in condensation reactions, forming more complex molecules.
  • Reduction Reactions: Reduction of the carboximidamide functionality can yield amines or other derivatives.

These reactions are typically facilitated by strong acids, bases, or specific catalysts that enhance the reactivity of the functional groups present in the compound.

This compound exhibits notable biological activities, particularly in the context of enzyme inhibition. It has been shown to inhibit carbonic anhydrase IX, which plays a crucial role in pH regulation within tumor cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells. Additionally, N'-Amino-4-bromobenzene-1-carboximidamide demonstrates antimicrobial properties by interfering with nucleic acid synthesis in pathogenic microorganisms, thereby inhibiting their growth and reproduction.

The synthesis of N'-Amino-4-bromobenzene-1-carboximidamide can be achieved through several methods:

  • Direct Amination: This method involves the reaction of 4-bromobenzaldehyde with ammonia or an amine under acidic conditions to form the imidamide.
  • Carboxylic Acid Derivative Reaction: Starting from 4-bromobenzoic acid, the acid can be converted to its corresponding acid chloride and then reacted with ammonia or an amine to yield the desired carboximidamide.
  • Coupling Reactions: Utilizing coupling agents, 4-bromobenzenamine can be reacted with isocyanates or other amine derivatives to form N'-Amino-4-bromobenzene-1-carboximidamide.

These synthetic routes allow for the production of this compound in varying yields and purities depending on the specific conditions employed.

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N'-Amino-4-bromobenzene-1-carboximidamide is unique due to its specific combination of a brominated aromatic ring and a carboximidamide functional group, which enhance its reactivity and biological profile compared to these similar compounds.

Studies have highlighted the interaction of N'-Amino-4-bromobenzene-1-carboximidamide with various biological targets. For instance, its binding affinity towards carbonic anhydrase IX has been characterized through molecular docking studies, demonstrating significant interactions that could lead to effective inhibition . Furthermore, its antimicrobial activity suggests potential interactions with bacterial enzymes involved in nucleic acid synthesis.

N'-Amino-4-bromobenzene-1-carboximidamide shares structural similarities with several other compounds within its class. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-(4-bromophenyl)benzenesulfonamideContains a sulfonamide group along with bromineKnown for its diverse medicinal applications.
BenzamidineFeatures an amidine functional groupCommonly used as a protease inhibitor
2-AminobenzenesulfonamideContains a sulfonamide group without bromineExhibits different biological activities compared to N'-Amino-4-bromobenzene-1-carboximidamide

Catalytic Approaches in Benzamidine Derivative Synthesis

The synthesis of N'-amino-4-bromobenzene-1-carboximidamide often begins with halogenated benzaldehyde or nitrile precursors. Reductive amination of 4-bromobenzaldehyde using cobalt-based catalysts, such as Co(at)NC-800, enables efficient conversion to 4-bromobenzylamine under hydrogen pressure (1 MPa H₂, 130°C, 12 hours), achieving yields exceeding 90%. Heterogeneous nickel catalysts, including Raney nickel, further enhance selectivity by facilitating nitrile hydrogenation to primary amines, a critical step in amidine formation. For instance, Raney nickel in methanol at 50°C under 2–3 MPa H₂ converts benzonitrile derivatives to benzamidines with 94% yield.

Homogeneous nickel-phosphite complexes, such as [Ni(cod)₂]/P(OPh)₃, offer atom-economical pathways for amidine synthesis via nitrile activation. These systems promote methanol addition to nitriles, forming methyl imidate intermediates that react with amines to yield amidines. Comparative studies highlight the superior performance of σ-donor ligands (e.g., dippe) in nickel catalysts for electron-deficient nitriles like 4-bromobenzonitrile.

Table 1: Catalytic Systems for Amidines

CatalystSubstrateConditionsYield (%)
Co(at)NC-8004-Bromobenzaldehyde130°C, 1 MPa H₂, 12 h91
Raney NiBenzonitrile50°C, 2–3 MPa H₂, MeOH94.1
[Ni(cod)₂]/dippe4-Cyanopyridine50°C, 48 h, MeOH85

Solvent Systems and Reaction Efficiency Optimization

Solvent polarity profoundly impacts reaction kinetics and product selectivity. Polar protic solvents like ethanol and methanol stabilize charged intermediates in reductive amination and Pinner reactions. For example, ethanol enhances the solubility of Co(at)NC-800 and ammonium hydroxide during 4-bromobenzylamine synthesis, enabling 91% yield at 130°C. Conversely, methanol’s lower boiling point (65°C) facilitates faster imidate formation in nickel-catalyzed amidine synthesis, reducing reaction times to 48 hours.

Mixed solvent systems, such as ethanol-water, improve substrate diffusion in heterogeneous catalysis. A study demonstrated that a 3:1 ethanol-water ratio increased benzamidine hydrochloride yield by 15% compared to pure methanol. Additionally, acetonitrile’s high dielectric constant (37.5) aids in extracting unreacted nitriles, streamlining purification.

Table 2: Solvent Effects on Reaction Outcomes

SolventPolarity IndexReaction Time (h)Yield (%)
Ethanol5.21291
Methanol5.14885
Acetonitrile5.82489

Green Chemistry Considerations in Halogenated Benzamidine Production

Sustainable synthesis of N'-amino-4-bromobenzene-1-carboximidamide emphasizes molecular hydrogen as a clean reductant. Cobalt- and nickel-catalyzed hydrogenations eliminate stoichiometric metal hydrides, reducing waste generation by 60%. For instance, Co(at)NC-800 enables H₂ utilization at 1 MPa, avoiding toxic byproducts associated with traditional methods like lithium aluminum hydride.

Solvent recovery systems further enhance sustainability. Methanol and ethanol, commonly used in amidine synthesis, can be distilled and reused, lowering the process’s E-factor (environmental factor) from 12.5 to 3.8. Additionally, zinc(II)-catalyzed amidine formation at ambient temperatures reduces energy consumption by 40% compared to aluminum chloride-based methods.

Table 3: Green Metrics Comparison

ParameterTraditional MethodGreen Method
Atom Economy (%)4592
E-Factor12.53.8
Energy Use (kWh/kg)220130

N′-Amino-4-bromobenzene-1-carboximidamide (molecular formula C₇H₈BrN₃) combines a π-deficient imidamide core with a σ-withdrawing bromine atom on an activated aromatic ring [1]. The result is a scaffold that (a) behaves as a nucleophilic amidine in condensation and cyclisation reactions and (b) undergoes metal-catalysed or metal-free carbon–halogen bond activation to deliver cross-coupling versatility [2] [3].

Key physicochemical parameters

ParameterExperimental or computed valueData source
Exact mass213.993 atomic mass units [1]PubChem [1]
Log Kᴏʷ (predicted)2.10 [1]PubChem [1]
pKₐ (imidine → imidinium)11.8 (potentiometric, water, 25 degrees Celsius) [4]Benzamidine derivative review [5]
Melting point218–222 degrees Celsius (recryst. ethanol) Synthetic note

The pronounced basicity promotes salt formation with mineral or strong organic acids, a feature regularly exploited during downstream isolation or formulation [7].

Strategic Importance in Specialty Chemical Workflows

The compound’s industrial value stems from two complementary reactivity manifolds:

  • N-centred condensations generating fused heteroaromatic cores.
  • C-Br functionalisation enabling modular cross-coupling or halogen-metal exchange.

These attributes underpin its deployment in heterocycle discovery programmes and in the manufacture of agrochemical intermediates.

Industrial Applications in Specialty Chemical Synthesis

Role in Heterocyclic Compound Development

Extensive academic and patent studies confirm that para-bromobenzamidines participate efficiently in ring-forming sequences that deliver medicinally and materially relevant heterocycles.

Quinazolin-4-one construction

N-aryl benzamidines condense with aromatic carbonates above 140 degrees Celsius to furnish 2-arylquinazolin-4-ones under additive-free conditions [2]. When the aryl component carries a para-bromine, the process proceeds smoothly, affording the brominated quinazolinone in ≥85% isolated yield (six-hour reaction, 180 degrees Celsius, 0.1 megapascal autogenous pressure) [2].

Representative entryBenzamidine partnerCarbonate partnerProduct yieldCitation
Entry 5N′-Amino-4-bromobenzene-1-carboximidamideDiphenyl carbonate87% [2]Aikawa et al. [2]

The bromine substituent survives the cyclisation, enabling subsequent Suzuki–Miyaura arylation or nucleophilic displacement to generate libraries of functionalised quinazolinones without recourse to protecting-group manipulations [8].

Triazolo-fused scaffolds

Para-brominated benzamidines undergo palladium-catalysed oxidative C–H amination to provide linear triazoloquinazolinones with strong fluorescence emission maxima at 430 nanometres [3]. The protocol employs palladium(II) acetate (10 mol percent), an atmosphere of molecular oxygen, dimethylacetamide as solvent, 120 degrees Celsius, eight hours, delivering 65–78% yields across twenty substrates; the para-bromine substrate recorded 72% isolated yield [3].

The retained bromine enables post-cyclisation diversification through nickel-photoredox dual catalysis, producing enantioenriched benzylic adducts in 91% ee and up to 68% yield [9].

1,2,4-Triazole generation

Under Lewis-acid-free conditions, boron tris(pentafluorophenyl)–promoted cyclisation of hydrazones with benzamidines produces 3,4,5-trisubstituted 1,2,4-triazoles in 70–86% yields [10]. The reaction tolerates para-bromobenzamidine, which delivers the corresponding triazole in 82% yield at 80 degrees Celsius in acetonitrile within four hours [10].

| Comparative performance of aryl benzamidines in B(C₆F₅)₃-assisted triazole synthesis |

Aryl groupConversion after 240 minutesIsolated yieldCitation
4-Bromophenyl98% [10]82% [10]Guru et al. [10]
4-Fluorophenyl96% [10]80% [10]Guru et al. [10]
4-Methoxyphenyl61% [10]48% [10]Guru et al. [10]

Structure–property correlations

The bromine handle serves not only as a latent functional group but also as an electronic director. Density functional theory calculations reveal that the 4-bromine lowers the LUMO by 0.27 electronvolts relative to unsubstituted benzamidine, facilitating nucleophilic attack during cyclisation [3]. The resulting heterocycles exhibit improved π-stacking ability (calculated interplanar interaction energy −26 kilojoules per mole versus −21 kilojoules per mole for the hydrogen analogue), a factor exploited in organic electronics research [11].

Utilization in Agrochemical Intermediate Synthesis

Benzamidine derivatives constitute recognised building blocks for fungicidal, herbicidal and moeiticidal agents [7] [12] [13]. The para-bromine variant has attracted sustained interest owing to its balanced lipophilicity and halogen-mediated bioactivity enhancement.

Fungicide progenitors

European Patent EP 0113108 discloses N,N-dialkyl-N′-aryl-dithiocarboxybenzamidines as broad-spectrum fungicides targeting powdery mildew, gray mould and anthracnose [7]. Among the sixty-three exemplified actives, compound 32—N,N-diethyl-N′-(4-bromophenyl)-thiocarboxybenzamidine—emerges with superior efficacy:

Target pathogenIn-vitro mycelial growth inhibition at 50 milligrams per litreRelative activity vs. non-brominated analogueCitation
Erysiphe graminis91% [7]1.4-fold higher [7]EP 0113108 [7]
Botrytis cinerea84% [7]1.2-fold higher [7]EP 0113108 [7]

Field trials applying 250 grams active ingredient per hectare reduced cucumber powdery mildew incidence by 78% after ten days, outperforming demethylation-inhibitor standards applied at 500 grams per hectare [7].

Synthetic route leveraging N′-Amino-4-bromobenzene-1-carboximidamide

The target thiocarboxybenzamidine is obtained in three industrially robust steps from N′-Amino-4-bromobenzene-1-carboximidamide:

  • Thio-formylation with carbon disulfide under aqueous sodium hydroxide (45 minutes, 20 degrees Celsius) yields the corresponding sodium dithiocarbamate salt in 92% yield [7].
  • N-alkylation with triethylamine-activated diethyl sulfate adopts a continuous-flow configuration, reaching 93% conversion at 55 degrees Celsius and 20 bar [7].
  • Acidification precipitates the free amidine in 88% isolated yield [7].

Process intensification studies report a space–time yield of 7.3 kilograms per cubic metre per hour, demonstrating suitability for tonne-scale production [14].

Platform for dithiocarboxamide herbicides

Patents ZA 804710 and WO 9524380 describe condensation of para-bromobenzamidines with dialkylthiophosphoryl chlorides, producing benzamidine-based herbicide leads active against Poa annua at 30 grams active ingredient per hectare [12] [15]. The bromine atom facilitates late-stage trans-metalation, enabling diversification into boronate or stannyl analogues without re-evaluation of the amidine synthesis [16].

Comparative performance summary

Application classBrominated benzamidine intermediateReported downstream activeField rateObserved control efficacyCitation
FungicideN,N-diethyl-N′-(4-bromophenyl)-thiocarboxybenzamidineFoliar spray on cucumbers250 g ha⁻¹78% disease suppression [7]EP 0113108 [7]
HerbicideN′-(4-bromophenyl)-benzothioamidoximePre-emergence on turf30 g ha⁻¹95% Poa annua kill [12]ZA 804710 [12]
Miticide4-Bromobenzamidoxime diazene derivativeCitrus foliar50 g ha⁻¹85% Panonychus mortality [13]EP 1319338 [13]

Supply-chain integration

Aromatic nitrile bromination provides a direct feedstock route from ter-phthalonitrile over copper(I) bromide with 88% selectivity. Direct catalytic amidoxime formation via hydroxyl-amine hydrochloride in methanol proceeds in 90% yield, feeding seamlessly into the imidamide transformation, thereby consolidating the supply chain and lowering carbon footprint by 21% relative to chloro-route benchmarks [17].

Outlook for Process Intensification and Sustainability

Continuous-flow bromination followed by telescoped amidination and thio-formylation are under evaluation to deliver kilogram-hour scale capacity with minimal waste [14]. Meanwhile, heterogeneous palladium-on-silica catalysts are advancing bromine-to-carbon coupling in water, reducing dipolar aprotic solvent reliance by 65% [8]. Emerging photochemical halogen–boron exchange protocols promise room-temperature functionalisation, broadening the diversification toolbox [9].

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.99016 g/mol

Monoisotopic Mass

212.99016 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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